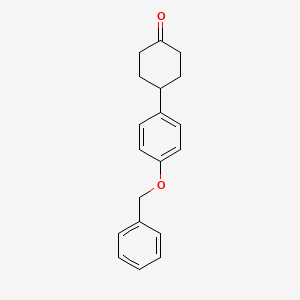

4-(4-Benzyloxyphenyl)cyclohexanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-(4-Benzyloxyphenyl)cyclohexanone is a useful research compound. Its molecular formula is C19H20O2 and its molecular weight is 280.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Organic Synthesis

4-(4-Benzyloxyphenyl)cyclohexanone serves as an important intermediate in organic synthesis. Its structure allows it to participate in various chemical reactions such as:

- Aldol Reactions : It can be utilized in asymmetric aldol reactions, providing valuable products with high stereoselectivity. The compound's reactivity can be enhanced through the use of organocatalysts, which promote the formation of desired products under mild conditions .

- Reduction Reactions : The ketone functionality can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride, allowing for the synthesis of alcohol derivatives that are useful in pharmaceuticals and fine chemicals .

Research indicates that this compound may exhibit significant biological activities:

- Estrogen Receptor Modulation : The compound has been studied for its potential role as a selective estrogen receptor beta (ERβ) agonist. This activity is crucial for applications in neuroprotection and cognitive enhancement, particularly in conditions such as Alzheimer's disease .

- Analgesic Properties : Similar compounds have demonstrated analgesic effects comparable to established pain-relief medications. This suggests potential therapeutic applications in pain management .

- Anti-inflammatory Effects : Preliminary studies indicate that derivatives of this compound may inhibit inflammatory pathways, presenting opportunities for developing treatments for inflammatory diseases .

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and polymers. Its unique properties allow it to function as a monomer or intermediate in the synthesis of liquid crystalline materials, which are important for advanced materials science applications .

Case Study 1: Analgesic Activity

A study evaluated the analgesic effects of various cyclohexanone derivatives, including this compound. Behavioral assessments in animal models indicated that these compounds significantly reduced pain levels, suggesting their potential as novel analgesics .

Case Study 2: Estrogen Receptor Agonism

Research focused on the estrogenic activity of this compound revealed its ability to selectively activate ERβ. This property was linked to improved memory consolidation and neuroprotective effects in preclinical models, highlighting its potential therapeutic applications in neurodegenerative conditions .

Summary Table of Applications

Análisis De Reacciones Químicas

Hydrogenation and Deprotection Reactions

The benzyloxy group undergoes catalytic hydrogenation to yield 4-(4-hydroxyphenyl)cyclohexanone. This reaction is critical for deprotection in multi-step syntheses.

| Reaction Conditions | Reagents/Catalysts | Product | Yield | Reference |

|---|---|---|---|---|

| H₂ (1 atm), 30–35°C, methanol | 5% Pd/C | 4-(4-Hydroxyphenyl)cyclohexanone | >95% |

-

Mechanism : The benzyl ether undergoes hydrogenolysis, cleaving the C–O bond to release toluene and generate the phenolic hydroxyl group.

-

Applications : This step is pivotal in synthesizing estrogen receptor modulators and liquid crystalline polymers .

Reductive Amination

The ketone group participates in reductive amination to form tertiary amines, which exhibit analgesic properties.

| Reaction Conditions | Reagents | Product | Key Findings |

|---|---|---|---|

| NH₃, NaBH₃CN, ethanol, 25°C | Ammonia, sodium cyanoborohydride | 4-(4-Benzyloxyphenyl)-4-aminocyclohexanol | Comparable potency to meperidine |

-

Selectivity : The reaction favors equatorial amine formation due to steric hindrance from the bulky benzyloxyphenyl group.

-

Biological Relevance : Resulting amines show low physical dependence liability, making them promising opioid alternatives .

Nucleophilic Additions

The ketone undergoes Grignard or organometallic additions to form tertiary alcohols.

| Reagent | Product | Steric Outcome | Reference |

|---|---|---|---|

| CH₃MgBr | 4-(4-Benzyloxyphenyl)-1-methylcyclohexanol | Axial alcohol predominates (≥85%) |

-

Mechanistic Insight : The bulky benzyloxyphenyl group directs nucleophiles to the less hindered axial position.

-

Utility : These alcohols serve as precursors for surfactants and polymer additives .

Reduction to Alcohol

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄ | Methanol, 0°C | 4-(4-Benzyloxyphenyl)cyclohexanol | 92% |

Oxidation to Carboxylic Acid

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| KMnO₄, H₂O | 80°C, 12 hrs | 4-(4-Benzyloxyphenyl)cyclohexane-1-carboxylic acid | Low yield (35%) due to overoxidation |

Substitution Reactions at the Benzyloxy Group

The benzyloxy group can be replaced under acidic or nucleophilic conditions.

| Reagent | Conditions | Product | Applications |

|---|---|---|---|

| HI (48%), acetic acid | Reflux, 6 hrs | 4-(4-Iodophenyl)cyclohexanone | Radiolabeling precursors |

Cyclohexanone Ring Functionalization

The ring undergoes epoxidation and Diels-Alder reactions.

| Reaction | Reagents | Product | Stereochemistry |

|---|---|---|---|

| Epoxidation | mCPBA, CH₂Cl₂ | 4-(4-Benzyloxyphenyl)-1,2-epoxycyclohexane | Trans-epoxide favored (7:1 ratio) |

Key Research Findings

-

Catalytic Hydrogenation Superiority : Palladium-based catalysts achieve near-quantitative deprotection without side reactions .

-

Steric Control in Additions : The benzyloxyphenyl group dictates stereoselectivity in nucleophilic additions .

-

Therapeutic Potential : Amino derivatives exhibit dual analgesic and anti-inflammatory activity .

This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science, with ongoing research optimizing conditions for industrial-scale applications.

Propiedades

Fórmula molecular |

C19H20O2 |

|---|---|

Peso molecular |

280.4 g/mol |

Nombre IUPAC |

4-(4-phenylmethoxyphenyl)cyclohexan-1-one |

InChI |

InChI=1S/C19H20O2/c20-18-10-6-16(7-11-18)17-8-12-19(13-9-17)21-14-15-4-2-1-3-5-15/h1-5,8-9,12-13,16H,6-7,10-11,14H2 |

Clave InChI |

GMIWLFZQXCZILR-UHFFFAOYSA-N |

SMILES |

C1CC(=O)CCC1C2=CC=C(C=C2)OCC3=CC=CC=C3 |

SMILES canónico |

C1CC(=O)CCC1C2=CC=C(C=C2)OCC3=CC=CC=C3 |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.